molecular formula C26H17F4N5O4 B12392976 TIE-2/VEGFR-2 kinase-IN-4

TIE-2/VEGFR-2 kinase-IN-4

Cat. No.: B12392976
M. Wt: 539.4 g/mol
InChI Key: ODKIFGJQIHHLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TIE-2/VEGFR-2 kinase-IN-4 is a benzimidazole derivative that serves as a potent inhibitor of the tyrosine kinase receptors TIE-2 and VEGFR-2. It exhibits inhibitory concentration (IC50) values of 5.2 nM and 5.1 nM, respectively . This compound is primarily utilized in angiogenesis research due to its ability to inhibit these key receptors involved in vascular development and maintenance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for TIE-2/VEGFR-2 kinase-IN-4 are not explicitly detailed in the available literature. Typically, large-scale production would involve optimizing the synthetic route for higher yields and purity, followed by rigorous purification processes to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

TIE-2/VEGFR-2 kinase-IN-4, as a benzimidazole derivative, can undergo various chemical reactions, including:

    Oxidation: Benzimidazole derivatives can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substituents: Halogens, alkyl groups, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole derivatives typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

TIE-2/VEGFR-2 kinase-IN-4 has several scientific research applications, including:

Mechanism of Action

TIE-2/VEGFR-2 kinase-IN-4 exerts its effects by inhibiting the tyrosine kinase activity of TIE-2 and VEGFR-2 receptors. These receptors play crucial roles in angiogenesis, the process of forming new blood vessels. By inhibiting these receptors, this compound disrupts the signaling pathways involved in endothelial cell proliferation, migration, and survival . This inhibition leads to reduced vascularization and has potential therapeutic implications for diseases characterized by excessive angiogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TIE-2/VEGFR-2 kinase-IN-4 is unique due to its specific inhibitory concentration values and its effectiveness in angiogenesis research. Its dual inhibition of TIE-2 and VEGFR-2 makes it a valuable tool for studying the complex signaling pathways involved in vascular development and maintenance.

Properties

Molecular Formula

C26H17F4N5O4

Molecular Weight

539.4 g/mol

IUPAC Name

N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C26H17F4N5O4/c27-18-9-3-14(26(28,29)30)12-20(18)34-25(37)31-15-4-6-16(7-5-15)39-17-8-10-19-21(13-17)33-24(32-19)35-23(36)22-2-1-11-38-22/h1-13H,(H2,31,34,37)(H2,32,33,35,36)

InChI Key

ODKIFGJQIHHLAP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.